H-Phe-Trp-OH
Description
Significance of Dipeptides in Biological Systems
Dipeptides, consisting of two amino acids linked by a single peptide bond, represent the simplest form of peptides yet exhibit a diverse and significant range of biological activities. taylorandfrancis.comresearchgate.net They are not merely intermediates in protein digestion and metabolism but are recognized for their distinct physiological functions. These roles include acting as neurotransmitters, hormones, and modulators of enzymatic activity. taylorandfrancis.comresearchgate.net
Certain dipeptides, particularly those containing aromatic or specific amino acid residues like tryptophan, tyrosine, and histidine, have demonstrated potent antioxidant properties. nih.govjst.go.jp They can scavenge free radicals, inhibit lipid peroxidation, and chelate transition metal ions, contributing to cellular protection against oxidative stress. nih.gov Furthermore, the low molecular weight, structural simplicity, and stability of dipeptides make them attractive candidates in drug discovery and development. researchgate.net They offer the potential for oral administration and provide a straightforward platform for studying structure-activity relationships. researchgate.net The study of dipeptides like H-Phe-Trp-OH provides valuable insights into protein folding, protein-protein interactions, and the design of new bioactive molecules. smolecule.comtaylorandfrancis.com
Historical Context of Phenylalanine and Tryptophan Studies
The understanding of this compound is built upon a rich history of research into its constituent amino acids, Phenylalanine and Tryptophan.
Phenylalanine: The journey of Phenylalanine began in 1879 when it was first described by Schulze and Barbieri. wikipedia.org Its synthesis was later achieved in 1882 by Erlenmeyer and Lipp. wikipedia.org A pivotal moment in Phenylalanine research was the discovery of phenylketonuria (PKU) in 1934 by Asbjørn Følling, who identified phenylpyruvic acid in the urine of mentally retarded siblings. nih.gov This discovery linked a metabolic disorder to an amino acid, paving the way for newborn screening and dietary management of the condition. nih.gov In 1940, Moss and Schoenheimer provided definitive evidence that the body converts Phenylalanine to Tyrosine, establishing a key metabolic pathway. nih.govresearchgate.net This was a crucial step in understanding why Phenylalanine is an essential amino acid, meaning it must be obtained from the diet. aacrjournals.org
Tryptophan: Tryptophan was first isolated from the milk protein casein in 1901 by Sir Frederick Gowland Hopkins and Sydney W. Cole. bris.ac.ukebsco.combiocrates.com Hopkins later demonstrated its essential role in the diet for animal life, a discovery that contributed to his Nobel Prize for the discovery of vitamins. bris.ac.ukoxfordvitality.co.uk The first laboratory synthesis of Tryptophan was reported in 1906 by Alexander Ellinger. acs.org Subsequent research uncovered Tryptophan's role as a biochemical precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174), linking it to mood regulation and sleep cycles. acs.orgyoutube.com
A timeline of these key discoveries is presented below:
| Year | Key Discovery | Researchers |
| 1879 | First description of Phenylalanine | Schulze and Barbieri |
| 1882 | First synthesis of Phenylalanine | Erlenmeyer and Lipp |
| 1901 | Discovery and isolation of Tryptophan | Sir Frederick Gowland Hopkins and Sydney W. Cole |
| 1906 | First laboratory synthesis of Tryptophan | Alexander Ellinger |
| 1934 | Discovery of Phenylketonuria (PKU) | Asbjørn Følling |
| 1940 | Phenylalanine is converted to Tyrosine in the body | Moss and Schoenheimer |
Current Research Landscape of this compound
Current research on this compound is multifaceted, exploring its potential in various biochemical and biomedical applications. It is recognized as an endogenous metabolite, suggesting a natural physiological role in the human body. medchemexpress.com
One of the most significant findings is its activity as a potent angiotensin-converting enzyme (ACE) inhibitor. smolecule.comglpbio.com This positions this compound as a candidate for research into antihypertensive therapies. medchemexpress.com In the realm of neuroscience, its constituent amino acids, as precursors to neurotransmitters, make it a valuable tool for studying neurotransmitter functions and developing potential treatments for neurological and mood disorders. chemimpex.com
The unique molecular structure of this compound facilitates self-assembly into nanotubes, opening avenues for its use in bioelectronic devices and as a model system for designing novel peptide-based materials. smolecule.comglpbio.com Furthermore, research has delved into its interactions with other biological molecules, including its ability to bind to specific proteins and interact with lipid bilayers, which is crucial for understanding its function in membrane-associated processes. smolecule.com Studies have also indicated that dipeptides containing tryptophan can possess antioxidant properties. smolecule.com
Scope and Objectives of this compound Research
The primary goals of research involving this compound are diverse and ambitious. A major objective is the exploration of its therapeutic potential, driven by its ACE inhibitory activity and its role in neurotransmitter pathways. chemimpex.comsmolecule.comglpbio.com This includes the development of novel pharmaceuticals for conditions such as hypertension, pain management, and mental health disorders. chemimpex.com
Another key area of focus is in materials science, where the objective is to harness its self-assembling properties to create advanced biomaterials like nanotubes for applications in bioelectronics and medicine. smolecule.com Furthermore, researchers aim to fully elucidate the physiological significance of this compound as an endogenous metabolite, which could reveal new biological pathways and its potential as a biomarker for certain diseases. smolecule.commedchemexpress.com The compound also serves as a fundamental building block in peptide synthesis, aiding in the creation of more complex peptides for drug development and other therapeutic applications. chemimpex.com Understanding its structural and functional properties at a molecular level remains a core objective, as this knowledge underpins all its potential applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c21-16(10-13-6-2-1-3-7-13)19(24)23-18(20(25)26)11-14-12-22-17-9-5-4-8-15(14)17/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26)/t16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCOUWKXLXDERB-WMZOPIPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947461 | |
| Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenylalanyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24587-41-5 | |
| Record name | Phenylalanyltryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24587-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024587415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylalanyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Methodologies for the Synthesis of H Phe Trp Oh and Its Analogs
Chemical Synthesis Approaches
Chemical synthesis provides a robust and versatile platform for the production of H-Phe-Trp-OH and its analogs. This approach allows for precise control over the amino acid sequence and stereochemistry, as well as the incorporation of unnatural or modified amino acids. The foundational principle involves the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. To ensure regioselectivity and prevent unwanted side reactions, temporary protecting groups are utilized for the α-amino group and any reactive side chains.
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis and is widely applied for the preparation of this compound. nih.gov Developed by Bruce Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. du.ac.in The key advantage of SPPS is that excess reagents and soluble by-products are easily removed by simple filtration and washing steps, thus streamlining the purification process. nih.gov
The synthesis of this compound via SPPS begins with the attachment of the C-terminal amino acid, tryptophan, to the solid support. Subsequently, the Nα-protecting group of the resin-bound tryptophan is removed (deprotection), and the next amino acid, phenylalanine, is introduced and coupled to the free amino group. This cycle of deprotection and coupling is repeated for each amino acid in the sequence. du.ac.in Once the desired dipeptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed to yield the final this compound product.
The Fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategy is the most commonly used approach in SPPS for the synthesis of this compound. iris-biotech.de This methodology is favored for its use of milder reaction conditions compared to the alternative Boc/Benzyl (B1604629) strategy. iris-biotech.de
In this approach, the Nα-amino group of the amino acids is protected by the base-labile Fmoc group. The side chains of reactive amino acids, such as the indole (B1671886) ring of tryptophan, are protected by acid-labile groups like tert-butoxycarbonyl (Boc). researchgate.net The synthesis cycle involves the removal of the Fmoc group with a weak base, typically a 20% solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). du.ac.inluxembourg-bio.com This deprotection step exposes the free α-amino group for the subsequent coupling of the next Fmoc-protected amino acid.
For the synthesis of this compound, Fmoc-Trp(Boc)-OH would first be anchored to the resin. Following the removal of the Fmoc group, Fmoc-Phe-OH is coupled to the tryptophan residue. The final cleavage of the dipeptide from the resin and the removal of the Boc protecting group from the tryptophan side chain are achieved simultaneously using a strong acid, typically trifluoroacetic acid (TFA). iris-biotech.deappliedpolytech.com
Table 1: Key Steps in Fmoc/tBu Synthesis of this compound
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Resin Swelling | DMF or DCM | Prepares the resin for synthesis by expanding the polymer matrix. |
| First Amino Acid Loading | Fmoc-Trp(Boc)-OH, DIC/HOBt | Covalently attaches the C-terminal amino acid to the resin. |
| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc group from the N-terminus of the resin-bound tryptophan. |
| Coupling | Fmoc-Phe-OH, Coupling Reagent (e.g., HBTU/HOBt) | Forms the peptide bond between phenylalanine and tryptophan. |
| Final Cleavage and Deprotection | TFA-based cocktail (e.g., TFA/TIS/H₂O) | Releases the dipeptide from the resin and removes the Boc side-chain protection. |
The tert-Butyloxycarbonyl/Benzyl (Boc/Bzl) strategy is an alternative, more traditional approach to SPPS. In this method, the Nα-amino group is protected by the acid-labile Boc group, while side chains are protected by benzyl-based groups, which are also acid-labile but require stronger acidic conditions for removal. iris-biotech.dechempep.com
For the synthesis of this compound, the tryptophan side chain's indole nitrogen is often protected with a formyl (For) group. chempep.com The synthesis cycle begins with the removal of the Boc group using a moderately strong acid, such as 50% TFA in dichloromethane (B109758) (DCM). chempep.com This is followed by a neutralization step using a base like diisopropylethylamine (DIEA) to free the α-amino group for the subsequent coupling reaction. The next Boc-protected amino acid, Boc-Phe-OH, is then coupled.
The final step involves the cleavage of the peptide from the resin and the removal of all side-chain protecting groups using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). iris-biotech.de The harsh conditions required for final cleavage are a significant drawback of this method, leading to the wider adoption of the milder Fmoc/tBu strategy. iris-biotech.de
Table 2: Comparison of Fmoc/tBu and Boc/Bzl Chemistries for this compound Synthesis
| Feature | Fmoc/tBu Chemistry | Boc/Bzl Chemistry |
|---|---|---|
| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Boc) | Strong acid-labile (e.g., Bzl, For) |
| Nα-Deprotection Reagent | 20% Piperidine in DMF | 50% TFA in DCM |
| Final Cleavage Reagent | TFA | Anhydrous HF or TFMSA |
| Key Advantage | Milder conditions, orthogonality | Historically established |
| Key Disadvantage | Potential for aspartimide formation in longer peptides | Use of hazardous strong acids |
The formation of the peptide bond between phenylalanine and tryptophan requires the activation of the carboxylic acid group of the incoming amino acid. This is achieved using coupling reagents.
HBTU/HOBt : O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of 1-Hydroxybenzotriazole (HOBt) is a widely used and efficient coupling system. creative-peptides.comnih.gov HBTU activates the carboxylic acid to form a highly reactive OBt-ester, which then readily reacts with the free amino group on the resin-bound peptide. creative-peptides.com The addition of HOBt is crucial for suppressing racemization, a potential side reaction during activation. nih.gov
DIC/HOBt : Diisopropylcarbodiimide (DIC) is another common coupling reagent that activates the carboxylic acid. peptide.com When used in conjunction with HOBt, it forms the same reactive OBt-ester intermediate, minimizing racemization. peptide.combachem.com The urea (B33335) byproduct formed from DIC is soluble in common SPPS solvents, making it suitable for automated synthesis. bachem.com
PyClock : (6-Chloro-benzotriazol-1-yl-oxy-tris-pyrrolidinophosphonium hexafluorophosphate) is a more recent phosphonium (B103445) salt-based coupling reagent. biosynth.comluxembourg-bio.com It generates a more reactive 6-Cl-OBt activated ester compared to HBTU/HOBt. biosynth.com PyClock is particularly effective for difficult couplings, including those involving sterically hindered amino acids, and it does not cause guanidinylation of the N-terminus, a potential side reaction with some uronium-based reagents. biosynth.comiris-biotech.de
Table 3: Performance of Common Coupling Reagents in Dipeptide Synthesis
| Coupling Reagent | Additive | Typical Coupling Time | Racemization Risk | Key Feature |
|---|---|---|---|---|
| HBTU | HOBt | 30-60 min | Low | High efficiency and reliability. creative-peptides.com |
| DIC | HOBt | 60-120 min | Low | Cost-effective, soluble urea byproduct. peptide.com |
| PyClock | None | 20-45 min | Very Low | High reactivity for difficult couplings. luxembourg-bio.comluxembourg-bio.com |
The choice of resin and its associated linker is critical as it determines the nature of the C-terminus of the final peptide and the conditions required for cleavage. For the synthesis of this compound, which has a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin would typically be used. However, if a C-terminal amide analog (H-Phe-Trp-NH₂) were desired, different resins would be employed.
Rink Amide Resin : This resin is specifically designed for the synthesis of peptide amides using the Fmoc strategy. appliedpolytech.comnbinno.comnbinno.com The acid-labile Rink amide linker allows for cleavage under mild acidic conditions (e.g., with TFA), which simultaneously removes side-chain protecting groups and yields a C-terminal amide. appliedpolytech.comnbinno.com
ChemMatrix® : This is a resin support based entirely on polyethylene (B3416737) glycol (PEG). acs.orgmatrix-innovation.com Its hydrophilic nature and excellent swelling properties in a variety of solvents make it particularly suitable for the synthesis of difficult, hydrophobic, or long peptides that are prone to aggregation on traditional polystyrene-based resins. biotage.com The use of ChemMatrix® can lead to higher purity and yield for complex sequences. researchgate.net
Table 4: Characteristics of Selected Resins for Peptide Synthesis
| Resin | Polymer Backbone | Linker Type | C-Terminal Product | Key Application |
|---|---|---|---|---|
| Wang Resin | Polystyrene | p-alkoxybenzyl alcohol | Carboxylic Acid | Standard Fmoc synthesis of peptide acids. |
| Rink Amide | Polystyrene | Tris(alkoxy)benzhydrylamine | Amide | Standard Fmoc synthesis of peptide amides. nbinno.comnbinno.com |
| ChemMatrix® | Polyethylene Glycol (PEG) | Various (e.g., Rink, Wang) | Varies with linker | Synthesis of hydrophobic and aggregation-prone peptides. acs.orgresearchgate.net |
The solvent system used in SPPS plays a crucial role in solvating the resin and the growing peptide chain, as well as dissolving reagents.
DMF (N,N-Dimethylformamide) : This is the most widely used solvent in Fmoc-SPPS due to its excellent resin-swelling properties and its ability to dissolve most protected amino acids and reagents. researchgate.netbiotage.compeptide.com However, DMF can decompose to form dimethylamine, which can prematurely cleave the Fmoc group. peptide.com
NMP (N-Methyl-2-pyrrolidone) : NMP is a common alternative to DMF and is often preferred for synthesizing hydrophobic peptides as it can reduce aggregation. biotage.com
MeCN (Acetonitrile) : Acetonitrile is generally not a good swelling solvent for polystyrene resins, but it has been shown to be effective when used with PEG-based resins like ChemMatrix®. rawpeg.comnih.gov It can be a good alternative for coupling hindered amino acids. rawpeg.comnih.gov
THF (Tetrahydrofuran) : Similar to acetonitrile, THF has been reported to be an excellent solvent for coupling reactions when used with PEG-based resins. peptide.com
Water : While not a primary solvent for the main SPPS steps, aqueous solutions are used in the final work-up and purification stages of the cleaved peptide.
Table 5: Common Solvents in SPPS and Their Properties
| Solvent | Abbreviation | Primary Use | Advantages | Disadvantages |
|---|---|---|---|---|
| N,N-Dimethylformamide | DMF | General purpose (swelling, washing, reactions) | Excellent solvation and swelling of most resins. peptide.com | Can decompose to reactive impurities. peptide.com |
| N-Methyl-2-pyrrolidone | NMP | Alternative to DMF, especially for hydrophobic peptides | Reduces peptide aggregation. biotage.com | More viscous and expensive than DMF. researchgate.net |
| Acetonitrile | MeCN | Coupling with PEG-based resins | Good for hindered couplings. rawpeg.comnih.gov | Poor swelling of polystyrene resins. rawpeg.com |
Table of Compound Names
| Abbreviation | Full Compound Name |
|---|---|
| Boc | tert-Butyloxycarbonyl |
| Bzl | Benzyl |
| DCM | Dichloromethane |
| DIEA | N,N-Diisopropylethylamine |
| DIC | N,N'-Diisopropylcarbodiimide |
| DMF | N,N-Dimethylformamide |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| For | Formyl |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HF | Hydrogen Fluoride |
| HOBt | 1-Hydroxybenzotriazole |
| MeCN | Acetonitrile |
| NMP | N-Methyl-2-pyrrolidone |
| Phe | Phenylalanine |
| PyClock | (6-Chloro-benzotriazol-1-yl-oxy-tris-pyrrolidinophosphonium hexafluorophosphate) |
| tBu | tert-Butyl |
| TFA | Trifluoroacetic acid |
| TFMSA | Trifluoromethanesulfonic acid |
| THF | Tetrahydrofuran |
| TIS | Triisopropylsilane |
Solution-Phase Peptide Synthesis of this compound
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a conventional and highly adaptable method for creating peptide bonds. smolecule.com This technique involves the reaction of protected amino acid derivatives in a homogenous solvent system. The synthesis of this compound via this method is a stepwise process that requires careful selection of protecting groups and coupling reagents to ensure high yield and optical purity.
The general strategy involves three main stages:
Protection: The α-amino group of L-phenylalanine and the α-carboxyl group of L-tryptophan are masked with temporary protecting groups. This ensures that the peptide bond forms specifically between the carboxyl group of phenylalanine and the amino group of tryptophan. Common N-terminal protecting groups include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z), while C-terminal protection often involves forming methyl or benzyl esters. nih.govnih.gov
Coupling: The protected amino acids are dissolved in an appropriate organic solvent, and a coupling reagent is added to facilitate the formation of the amide (peptide) bond. Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are frequently used, often in combination with additives like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and prevent racemization. smolecule.com More recent advancements utilize reagents like propylphosphonic anhydride (B1165640) (T3P®), which offers high efficiency and generates water-soluble by-products, simplifying purification. nih.gov
Deprotection: Once the protected dipeptide (e.g., Boc-Phe-Trp-OBn) is formed and purified, the protecting groups are removed to yield the final this compound product. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), while Z groups and benzyl esters are commonly cleaved by catalytic hydrogenation. nih.govbeilstein-journals.org
The choice of protecting groups and solvents is critical for the success of solution-phase synthesis. The orthogonality of the protecting groups is essential, meaning each can be removed under specific conditions without affecting the others. nih.gov
Table 1: Common Reagents in Solution-Phase Synthesis of this compound
| Component | Example | Function | Removal Conditions |
|---|---|---|---|
| N-Terminal Protecting Group | tert-Butoxycarbonyl (Boc) | Protects the α-amino group of Phenylalanine. | Strong acid (e.g., Trifluoroacetic Acid - TFA). |
| N-Terminal Protecting Group | Benzyloxycarbonyl (Z) | Protects the α-amino group of Phenylalanine. | Catalytic Hydrogenation. |
| C-Terminal Protecting Group | Benzyl Ester (-OBn) | Protects the α-carboxyl group of Tryptophan. | Catalytic Hydrogenation. |
| Coupling Reagent | Diisopropylcarbodiimide (DIC) | Activates the carboxyl group for peptide bond formation. | - |
| Coupling Additive | 1-Hydroxybenzotriazole (HOBt) | Suppresses racemization and side reactions. | - |
Enzymatic Synthesis of this compound
Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods. This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a stereoselective manner under mild reaction conditions. nih.gov While proteases naturally hydrolyze peptide bonds in aqueous environments, the reaction equilibrium can be shifted toward synthesis by altering the reaction conditions, such as using low-water environments or immobilizing one of the substrates. researchgate.netresearchgate.net
For the synthesis of this compound, proteases like papain or thermolysin can be employed. nih.govresearchgate.net The process generally follows one of two strategies:
Thermodynamically Controlled Synthesis: In this approach, the reaction reaches equilibrium. To favor synthesis over hydrolysis, the water concentration in the medium is reduced, for example, by using organic co-solvents or biphasic systems. frontiersin.org
Kinetically Controlled Synthesis: This method uses an activated ester of the C-terminal protected amino acid (e.g., Phe-OEt) as the acyl donor. The enzyme catalyzes the aminolysis reaction with the nucleophile (Trp), which is kinetically favored over hydrolysis. This approach is often faster and can lead to higher yields. nih.gov
The key advantages of enzymatic synthesis are its exceptional stereospecificity, which eliminates the risk of racemization, and its operation under mild pH and temperature conditions, which protects sensitive functional groups like the indole side chain of tryptophan. nih.gov
Table 2: Comparison of Synthesis Methodologies for this compound
| Feature | Solution-Phase Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Stereoselectivity | Risk of racemization, requires additives. | High (no racemization). |
| Reaction Conditions | Often requires harsh reagents (strong acids/bases). | Mild (neutral pH, moderate temperature). |
| Protecting Groups | Extensive protection/deprotection steps required. | Minimal or no side-chain protection needed. |
| Environmental Impact | Generates significant chemical waste. | Greener, uses biodegradable catalysts (enzymes). |
| Substrate Scope | Very broad, applicable to non-natural amino acids. | Limited by enzyme specificity. |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. Traditional methods, particularly solution-phase synthesis, often rely on large volumes of hazardous solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP). rsc.orgtandfonline.com These solvents are facing increasing regulatory restrictions due to their toxicity. gyrosproteintechnologies.com
Green approaches in the synthesis of this compound focus on replacing these conventional solvents with more environmentally benign alternatives. Research has identified several "greener" solvents that are viable for peptide coupling and deprotection reactions. Propylene carbonate, for instance, has been shown to be an effective replacement for DMF and DCM in both solution- and solid-phase synthesis. rsc.org Other promising alternatives include binary mixtures like DMSO/ethyl acetate, N-butylpyrrolidone (NBP), and anisole/N-octylpyrrolidone, which can be tailored for optimal polarity and solubility. gyrosproteintechnologies.comtandfonline.com
Key aspects of greening the synthesis of this compound include:
Solvent Replacement: Substituting hazardous solvents with safer, biodegradable, or bio-based alternatives.
Process Optimization: Reducing the number of washing and purification steps to minimize solvent consumption and waste generation.
Atom Economy: Utilizing highly efficient coupling reagents that maximize the incorporation of reactants into the final product.
Table 3: Green Solvent Alternatives for Peptide Synthesis
| Green Solvent | Key Properties | Application in Synthesis |
|---|---|---|
| Propylene Carbonate (PC) | Polar aprotic, biodegradable, low toxicity. | Replacement for DMF and DCM in coupling and deprotection. rsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity than THF. | Alternative for coupling steps, though may result in lower yields. tandfonline.com |
| N-Butylpyrrolidone (NBP) | Polar aprotic, good performance in SPPS. | Alternative to DMF. gyrosproteintechnologies.com |
| Anisole/N-octylpyrrolidone (NOP) | Mixture with tunable properties, good swelling for resins. | Can solubilize protected amino acids for coupling. tandfonline.com |
Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound is crucial for investigating its biological functions and developing new therapeutic leads. These modifications can enhance metabolic stability, improve binding affinity to specific targets, or alter pharmacokinetic properties. The synthetic methodologies described above can be adapted to produce a wide variety of analogs.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies explore how specific structural modifications to a molecule affect its biological activity. For this compound, this involves synthesizing a series of analogs where the phenylalanine or tryptophan residues are altered and then evaluating their functional effects. While direct SAR studies on this compound are specific to the biological target being investigated, general principles can be inferred from studies on other Phe- and Trp-containing peptides.
Key modifications and their potential impact include:
Side-Chain Modification: Altering the aromatic rings of Phe or Trp can modulate hydrophobicity and electronic properties. For example, adding fluorine to the phenyl ring of Phe has been shown to enhance the potency of some peptide agonists. nih.gov The presence of an aromatic ring, particularly Trp, is often correlated with enhanced inhibitory effects in certain enzyme-peptide interactions. mdpi.com
Backbone Modification: N-methylation of the peptide bond can increase resistance to enzymatic degradation and improve cell permeability.
Stereochemical Inversion: Replacing an L-amino acid with its D-isomer (e.g., D-Phe) can dramatically alter the peptide's conformation and often increases its stability against proteolysis.
Table 4: Potential Modifications of this compound for SAR Studies
| Modification Type | Example | Potential Effect on Activity |
|---|---|---|
| Aromatic Substitution (Phe) | Replacing Phe with Phe(2-F) | May increase binding affinity and potency. nih.gov |
| Side-Chain Extension (Phe/Trp) | Replacing Phe with Biphenylalanine (Bip) | Increases hydrophobicity, potentially altering receptor interaction. nih.gov |
| Stereochemical Inversion (Phe) | Replacing L-Phe with D-Phe | Increases metabolic stability; may change receptor selectivity. nih.gov |
| Amine/Carboxyl Group Modification | C-terminal amidation (-CONH2) | Removes negative charge, increases stability, mimics endogenous peptides. |
Incorporation of Modified Amino Acids
The synthesis of this compound analogs frequently involves the incorporation of non-canonical amino acids (ncAAs). These are amino acids not found among the 20 common proteinogenic ones and can introduce novel chemical functionalities, conformational constraints, or metabolic stability. nih.govrsc.org
The incorporation of ncAAs can be achieved using standard peptide synthesis protocols, provided the desired ncAA is available in a protected form suitable for coupling. nih.govjst.go.jp This approach allows for a vast expansion of the chemical space around the this compound scaffold.
Examples of modifications include:
Homologation: Using homologs like homophenylalanine or homotryptophan to alter side-chain length and flexibility.
Constrained Analogs: Incorporating cyclic or conformationally restricted ncAAs (e.g., α-methyl-phenylalanine) to lock the peptide into a specific bioactive conformation. researchgate.net
Bioisosteric Replacement: Replacing the indole ring of tryptophan with other heterocyclic systems to probe the importance of its specific electronic and hydrogen-bonding properties.
The use of ncAAs is a powerful tool for transforming a simple dipeptide into a lead compound with improved drug-like properties. researchgate.net
Table 5: Examples of Non-Canonical Amino Acids for this compound Analogs
| Class of ncAA | Specific Example | Purpose of Incorporation |
|---|---|---|
| Halogenated Amino Acids | 4-Fluoro-Phenylalanine | Modify electronic properties and binding interactions. |
| α,α-Disubstituted Amino Acids | α-Methyl-Phenylalanine | Introduce conformational constraints, increase stability. researchgate.net |
| β-Amino Acids | β-Phenylalanine | Alter backbone structure, increase proteolytic resistance. |
| Unsaturated Amino Acids | Dehydrophenylalanine (ΔPhe) | Introduce conformational rigidity and a planar structure. researchgate.net |
Spectroscopic Characterization and Conformational Analysis of H Phe Trp Oh
Conformational Studies
The three-dimensional structure and conformational preferences of peptides are governed by various non-covalent interactions, including hydrogen bonding and aromatic ring interactions.
Hydrogen bonds play a critical role in stabilizing peptide and protein structures, including secondary structures like alpha-helices and beta-sheets iisc.ac.innih.govproteinstructures.comnih.govmsu.edu. In peptides, hydrogen bonds can form between the backbone amide groups (N-H donor and C=O acceptor) and also involve side chain functional groups. Tryptophan's indole (B1671886) ring nitrogen can participate in hydrogen bonding, a feature absent in phenylalanine nih.gov. These interactions are influenced by the peptide sequence and can contribute to specific conformational states and aggregation patterns iisc.ac.innih.gov. For example, in some peptide structures, the indole NH group of tryptophan can donate hydrogen bonds, contributing to solvation and stabilization, a capability not shared by phenylalanine nih.gov.
Compound List:
this compound (H-Phenylalanyl-Tryptophan-OH)
Phenylalanine (Phe)
Tryptophan (Trp)
Tyrosine (Tyr)
Histidine (His)
Arginine (Arg)
Lysine (B10760008) (Lys)
Methionine (Met)
Proline (Pro)
Glycine (Gly)
Alanine (B10760859) (Ala)
Isoleucine (Ile)
Leucine (Leu)
Valine (Val)
Serine (Ser)
Threonine (Thr)
Aspartic Acid (Asp)
Glutamic Acid (Glu)
Glutamine (Gln)
Asparagine (Asn)
Computational Modeling and Simulation of H Phe Trp Oh
Molecular Dynamics (MD) Simulations of H-Phe-Trp-OH and its Complexes
Molecular dynamics (MD) simulations are employed to study the conformational dynamics and stability of peptides in various environments. By simulating the motion of atoms over time, MD can reveal how this compound folds and interacts with its surroundings, such as in aqueous solutions or when bound to other molecules.
For instance, MD simulations of dipeptides in aqueous solution have been performed to understand their conformational preferences. nih.gov These simulations often utilize force fields like Amber ff99SB-ildn-nmr to model the interactions between atoms. nih.gov The simulations are typically run for hundreds of nanoseconds to adequately sample the conformational space of the peptide. plos.orgplos.org Key parameters analyzed from these simulations include root-mean-square deviation (RMSD) to assess structural stability and fluctuations over time. mdpi.com In simulations of the Trp-cage miniprotein, which contains a critical tryptophan residue, the system was heated to 300 K and equilibrated before production runs to ensure a stable starting point. plos.org Long-range electrostatic interactions are commonly handled using methods like the Particle Mesh Ewald (PME) algorithm, and constraints such as the SETTLE algorithm are applied to bonds involving hydrogen atoms to allow for a larger simulation time step. plos.orgplos.org
MD simulations have also been instrumental in studying the interaction of peptides with larger biological structures like the major histocompatibility complex II (MHC-II). plos.org These studies can be conducted in both aqueous environments and more complex setups that include a membrane to mimic physiological conditions. plos.org Such simulations reveal that peptides can stabilize within binding grooves through interactions with specific pockets. plos.org
The table below summarizes typical parameters used in MD simulations relevant to peptides like this compound.
| Simulation Parameter | Typical Value/Method | Source |
| Force Field | Amber ff99SB-ildn-nmr | nih.gov |
| Water Model | TIP4P-Ew, TIP3P | nih.govplos.org |
| Simulation Time | 100 ns - 500 ns | plos.orgplos.org |
| Temperature | 298 K or 300 K | nih.govplos.org |
| Long-Range Electrostatics | Particle Mesh Ewald (PME) | plos.orgplos.org |
| Hydrogen Bond Constraints | SETTLE, SHAKE | plos.org |
Quantum Mechanics (QM) Calculations for this compound
Quantum mechanics (QM) calculations offer a higher level of theory to investigate the electronic structure and energetics of molecules with great accuracy. These methods are particularly useful for studying non-covalent interactions that are crucial for the structure and function of peptides.
QM methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) are used to calculate the interaction energies of amino acid pairs. plos.org For example, the interaction energies of cation-π interactions, which are significant in systems containing aromatic residues like phenylalanine and tryptophan, have been calculated to be in the range of -40 to -85 kJ/mol. plos.org These energies are considerably stronger than typical hydrogen bonds. plos.org
Hybrid classical/quantum mechanical molecular dynamics simulations combine the efficiency of classical mechanics for the bulk of the system with the accuracy of quantum mechanics for a specific region of interest, such as the chromophore of a fluorescent amino acid. nih.gov This approach has been used to study the fluorescence quenching of tryptophan in miniproteins, providing insights into the underlying electron and proton transfer mechanisms. nih.gov
Density Functional Theory (DFT) in this compound Studies
Density Functional Theory (DFT) is a widely used QM method that balances computational cost and accuracy, making it suitable for studying larger systems like dipeptides and their interactions. DFT has been applied to investigate the electronic structure, binding energies, and reaction pathways of aromatic amino acids. researchgate.netacs.orgresearchgate.net
Functionals such as B3LYP, M06-2X, and CAM-B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used in these studies. mdpi.comacs.orgscirp.org DFT calculations have been employed to rationalize experimental observations, such as the core level spectra of aromatic amino acids obtained from X-ray photoelectron spectroscopy. researchgate.net These studies provide a detailed understanding of the chemistry and electronic structure of these molecules in both the gas phase and the solid state. researchgate.net
DFT has also been used to study the interactions of amino acids with other molecules and surfaces. For example, the interaction between gold clusters and the 20 natural amino acids was systematically investigated using DFT to determine optimal adsorption sites and binding energies. acs.orgresearchgate.net Such calculations revealed that for aromatic amino acids like phenylalanine and tryptophan, the gold cluster tends to bind with the nitrogen atoms of the amino group. acs.org
The following table presents a selection of DFT functionals and basis sets commonly used in studies of aromatic amino acids.
| DFT Functional | Basis Set | Application | Source |
| M06-2X | 6-311++G(d,p) | Guanidinium-aromatic amino acid complexes | mdpi.com |
| B3LYP | 6-31G* | Electrostatic potential maps | rsc.org |
| M06-2X | 6-311+G(d,p) | Interaction energies in protein complexes | rsc.org |
| B3LYP, CAM-B3LYP, MN15, M062X | LanL2DZ | Nanocluster-amino acid interactions | acs.org |
| UB3LYP, UCAM-B3LYP, UmPW1PW91, UM06-2X | 6-311++G(2d,2p) | Radical reactions with benzoate (B1203000) anion | scirp.org |
Computational Analysis of this compound Interactions
The interactions involving the aromatic side chains of phenylalanine and tryptophan are critical for the structure and function of this compound and larger peptides. Computational methods are essential for characterizing and quantifying these non-covalent interactions.
Cation-π interactions are strong non-covalent forces between a cation and the electron-rich face of an aromatic ring. proteopedia.orgnih.gov The side chains of both phenylalanine and tryptophan can participate in these interactions with cationic species like protonated lysine (B10760008) and arginine residues, metal ions, and neurotransmitters. proteopedia.orgwikipedia.org
Computational studies have shown that cation-π interactions contribute significantly to protein stability and ligand binding. proteopedia.orgcaltech.edu Quantum mechanical calculations have quantified the binding energies of these interactions. For example, gas-phase calculations of the interaction between Na+ and the side chains of phenylalanine and tryptophan show significant binding energies. rsc.org Theoretical studies on complexes of the guanidinium (B1211019) cation with aromatic amino acids have found that both hydrogen bonds and cation-π interactions contribute to complex formation. mdpi.com The strength of these interactions can be analyzed using methods like Atoms-in-Molecules (AIM) and Natural Bond Orbital (NBO) analysis. mdpi.com
The table below shows calculated cation-π binding energies (CπBE) for aromatic amino acid side chains with Na+.
| Aromatic Residue | Calculated CπBE (kcal/mol) with Na+ (gas phase) | Source |
| Phenylalanine | -26.9 | rsc.org |
| Tyrosine | -32.0 | rsc.org |
| Tryptophan | -33.4 | rsc.org |
These values highlight that the larger π system of tryptophan leads to a stronger cation-π interaction compared to phenylalanine. rsc.org
Hydrogen-π (H-π) interactions are another important class of non-covalent interactions where a polar hydrogen atom acts as a hydrogen bond donor to a π system. In proteins, the polar hydrogen of a residue like histidine can point towards the aromatic ring of phenylalanine or tryptophan, forming an H-π bond, which typically adopts a 'T-shaped' orientation. nih.gov
Computational studies have been used to estimate the energies of these interactions. The strength of H-π interactions between histidine and other aromatic amino acids like phenylalanine and tryptophan has been calculated to be significant for protein structure. nih.gov
Hydrophobic interactions are a major driving force in protein folding and are crucial for burying non-polar residues like phenylalanine and tryptophan in the protein interior. callutheran.edunih.gov These interactions arise from the tendency of non-polar molecules to associate in an aqueous environment to minimize their contact with water molecules. callutheran.edu
MD simulations explicitly including solvent molecules are essential for studying hydrophobic interactions and solvation effects. plos.org The hydrophobic character of tryptophan is complex due to its amphipathic nature; its indole (B1671886) ring is hydrophobic, but the nitrogen atom can participate in hydrogen bonding. mdpi.com Different hydrophobicity scales exist, and some place tryptophan as the most hydrophobic residue, particularly in solvents with hydrogen bonding properties. mdpi.com Computational analyses of protein structures have shown that interactions involving aromatic residues are often associated with reduced protein solubility. researchgate.net The contribution of burying a hydrophobic side chain to protein stability can be estimated from the transfer free energy (ΔGtr) from water to a non-polar solvent like cyclohexane. nih.gov
The table below shows the transfer free energies for the side chains of phenylalanine and tryptophan from water to cyclohexane, which reflects their hydrophobicity.
| Amino Acid Side Chain | Transfer Free Energy (ΔGtr, kcal/mol) to Cyclohexane |
| Phenylalanine | -2.65 |
| Tryptophan | -3.77 |
Protein-Peptide Interaction Modeling for this compound
Modeling the interaction between a peptide and a protein is fundamental to understanding its biological function. For this compound, this involves simulating its binding to a target protein, such as ACE, to characterize the binding mode and energetics. These models are essential for explaining the peptide's inhibitory activity and for designing new molecules with improved properties. arxiv.org The process leverages the three-dimensional structures of both the peptide and the protein to predict how they fit together and the strength of their association. nih.gov Advanced computational techniques can simulate the flexibility of both the peptide and the protein, providing a dynamic picture of the binding event. rsc.org
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov In the context of this compound, docking studies are primarily used to predict its binding conformation within the active site of a target protein, such as ACE. The process involves sampling a vast number of possible orientations and conformations of the peptide within the protein's binding pocket and scoring them based on a force field that estimates the binding affinity.
Research findings from docking studies on related phenylalanine derivatives and other peptides targeting enzymes like Tryptophan Hydroxylase-1 (TPH1) and ACE reveal common interaction patterns. mdpi.comresearchgate.net These interactions are typically driven by a combination of forces:
Van der Waals interactions: These occur between the hydrophobic parts of the peptide, such as the phenyl and indole rings, and nonpolar residues in the protein's active site.
Electrostatic interactions: These include hydrogen bonds between the peptide's backbone amide and carboxyl groups and polar residues in the active site, as well as charge-based interactions. nih.gov
π-π Stacking: The aromatic rings of phenylalanine and tryptophan are often involved in π-π stacking interactions with aromatic residues (like Phe, Tyr, or Trp) in the protein target. nih.gov
A typical molecular docking study for this compound would compare its predicted binding affinity (docking score) and interaction profile to that of a known, potent inhibitor of the same target.
| Ligand | Target Protein | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Primary Interaction Types |
|---|---|---|---|---|
| This compound | ACE | -9.8 | His353, Ala354, Glu384, Tyr523 | Hydrogen Bonding, Hydrophobic (π-π) |
| Enalaprilat (active form of Enalapril) | ACE | -10.5 | His353, Ala354, Glu384, Tyr523, Zn(II) ion | Ionic Interaction, Hydrogen Bonding, Metal Coordination |
This table presents hypothetical, yet representative, data for illustrative purposes, based on methodologies applied to similar peptide-protein systems. researchgate.net
Free Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics used to calculate free energy differences between two states, such as a ligand binding to a protein. wikipedia.org FEP calculations offer more accurate predictions of binding affinity than standard docking scores because they account for the dynamic nature of the molecules and the effects of the solvent. The method relies on the Zwanzig equation, where a change from one state to another is simulated through a series of small, non-physical, intermediate steps ("windows"). wikipedia.orgsoton.ac.uk
FEP can be applied in two main ways in the study of this compound:
Relative Binding Free Energy (RBFE): This calculates the difference in binding affinity (ΔΔG) when this compound is chemically modified, for instance, by "mutating" the phenylalanine residue to an alanine (B10760859). This is invaluable for lead optimization, as it can predict whether a proposed chemical change will improve potency. cresset-group.com
Absolute Binding Free Energy (ABFE): This calculates the absolute binding affinity (ΔG) of this compound to its target. This is computationally more demanding but is critical for validating potential drug candidates and for scaffold hopping, where entirely new chemical structures are being evaluated. nih.gov
Studies on related phenylalanine derivative inhibitors have successfully used similar methods, like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), to predict binding free energies that are consistent with experimental data. nih.govmdpi.com These analyses confirm that both van der Waals and electrostatic forces are the primary drivers of binding. nih.gov
| Perturbation | Computational Method | Calculated Relative Binding Free Energy (ΔΔGbind) (kcal/mol) | Interpretation |
|---|---|---|---|
| This compound → H-Ala-Trp-OH | RBFE | +3.5 | Replacing Phenylalanine with Alanine is predicted to significantly weaken binding affinity. |
| This compound → H-Phe-Tyr-OH | RBFE | -0.8 | Replacing Tryptophan with Tyrosine is predicted to slightly improve binding affinity. |
This table shows hypothetical FEP results to illustrate how the method is used to evaluate the impact of structural modifications. Positive values indicate a less favorable interaction compared to the original compound. mdpi.com
Structure-Based Drug Design (SBDD) is a rational drug discovery process that utilizes the three-dimensional structural information of a biological target to design and optimize inhibitors. bioscience.co.uk The insights gained from molecular docking and FEP studies on this compound are central to SBDD. Research has highlighted that tryptophan and phenylalanine residues are often "hot spots" in protein-protein interactions, making them excellent starting points for designing molecules that can modulate these interactions. nih.gov
An SBDD strategy using this compound as a lead compound would proceed in several stages:
Target Identification & Validation: Confirming the biological target (e.g., ACE).
Structural Determination: Obtaining the 3D structure of the target protein, often in complex with the initial ligand (or a close analog), through methods like X-ray crystallography.
Binding Site Analysis: Using molecular docking to identify the key amino acid residues and forces governing the binding of this compound.
In Silico Optimization: Using FEP to predict how modifications to the this compound scaffold would affect binding affinity. This allows for the virtual screening of many potential new compounds before committing to chemical synthesis. cresset-group.com
Synthesis and Biological Testing: Synthesizing the most promising compounds identified in silico and evaluating their actual inhibitory activity.
The cycle is iterative, with the structural information from newly synthesized, potent inhibitors being used to further refine the design process.
| SBDD Stage | Objective | Computational Method Utilized | Example for this compound |
|---|---|---|---|
| 1. Hit Identification | Identify the binding mode of the lead compound. | Molecular Docking | Dock this compound into the ACE active site to determine its binding pose. |
| 2. Affinity Prediction | Accurately predict the binding affinity of new designs. | Free Energy Perturbation (FEP) | Calculate the relative binding energy of modifications to the Phe or Trp side chains. |
| 3. Lead Optimization | Design novel compounds with improved potency. | Docking and FEP | Design a new molecule that maintains key hydrogen bonds while improving hydrophobic contacts, then test virtually with FEP. |
| 4. De Novo Design | Generate entirely new scaffolds based on the binding site. | Pharmacophore Modeling | Create a 3D model of the essential interaction points and search for new, non-peptide structures that match it. |
Enzymatic Cleavage and Metabolism of H Phe Trp Oh
Enzyme Kinetics and Mechanisms of Hydrolysis
Dipeptide utilization primarily involves two key processes: cellular uptake and enzymatic cleavage researchgate.net. The rate of dipeptide transport is influenced by factors such as host cell protein content and the dipeptide's molecular characteristics, including size and polarity researchgate.net. Enzymatic cleavage, which can occur extracellularly or intracellularly, is largely governed by the substrate affinity of specific dipeptidases. Factors like substrate polarity and stereoisomerism also modulate enzymatic activity researchgate.net.
While specific kinetic data for H-Phe-Trp-OH is not widely cataloged under this exact notation, general dipeptide hydrolysis mechanisms involve the breaking of the peptide bond via nucleophilic attack, often facilitated by active site residues within peptidases. For instance, dipeptidyl peptidases (DPPs) are a class of enzymes that cleave dipeptides from the N-terminus of proteins and peptides. DPP IV (CD26), for example, releases dipeptides from polypeptides, preferentially cleaving after proline in the P1 position, but also accepting alanine (B10760859) or serine plos.org.
Role of Proteases in this compound Degradation
Various proteases play a role in breaking down peptide bonds, including those found in dipeptides. Chymotrypsin, for example, is known to cleave peptide bonds on the C-terminal side of aromatic amino acid residues such as phenylalanine (Phe), tryptophan (Trp), and tyrosine (Tyr), provided they are not followed by proline emorychem.sciencethebiomics.comlibretexts.orgexpasy.orgucsb.edusigmaaldrich.com. Another example is a serine protease from rat skeletal muscle (SK-protease), which was found to hydrolyze peptide bonds on the carboxyl side of aromatic amino acid residues, showing susceptibility for bonds like Phe-Thr, Tyr-Ser, and Trp-Leu nih.gov.
Site-Selective Cleavage Methodologies at Aromatic Amino Acid Residues
Site-selective cleavage of peptides at specific amino acid residues is a critical technique in chemical biology, proteomics, and protein engineering rsc.orgacs.org. Aromatic amino acids (tryptophan, tyrosine, phenylalanine, and histidine) are often targeted due to their unique chemical reactivity rsc.orgresearchgate.net.
Chemical reagents and enzymatic methods are employed for this purpose. For instance, N-bromosuccinimide and 2-iodosobenzoic acid (IBA) are known to cleave peptides at the amide bond C-terminal to Trp residues nih.gov. BNPS-Skatole is also a reagent that cleaves at the C-terminal side of Trp residues thebiomics.com. Chymotrypsin, as mentioned, selectively cleaves after Phe, Trp, and Tyr emorychem.sciencethebiomics.comlibretexts.orgexpasy.orgucsb.edusigmaaldrich.com. Recent advancements include oxidative cleavage methods, such as using Dess–Martin periodinane, which can achieve site-selective cleavage at tyrosine residues nih.gov. These methods are valuable for protein sequencing and modification rsc.orgacs.org.
Endogenous Metabolite Pathways Involving this compound
Phenylalanyl-tryptophan (Phe-Trp) itself is recognized as a dipeptide medchemexpress.comchemimpex.comchemscene.comhmdb.ca. Phenylalanine and tryptophan are essential aromatic amino acids involved in protein synthesis and are precursors to various biologically important compounds frontiersin.orgslideshare.net.
Phenylalanine Metabolism: Phenylalanine is hydroxylated to tyrosine by phenylalanine hydroxylase (PAH), a critical step in phenylalanine degradation and the prevention of phenylketonuria (PKU) pnas.orgmedlineplus.govwikipedia.org. This pathway is central to amino acid metabolism slideshare.netijdvl.com.
Tryptophan Metabolism: Tryptophan is metabolized through several pathways, including the serotonin (B10506) pathway and the kynurenine (B1673888) pathway mdpi.commdpi.com. Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in serotonin synthesis wikipedia.orgfrontiersin.org. Tryptophan metabolism is also linked to immune functions and inflammation mdpi.comresearchgate.net.
While this compound is not a direct intermediate in the primary catabolic pathways of its constituent amino acids, dipeptides formed from these amino acids can be absorbed and utilized by cells, where they are subsequently hydrolyzed into their constituent amino acids researchgate.netnih.gov. These free amino acids then enter their respective metabolic pools. Phenylalanyl-tryptophan has been detected in some foods and may serve as a potential biomarker hmdb.ca.
Tryptophan Hydroxylase and Phenylalanine Hydroxylase Mechanisms
Phenylalanine Hydroxylase (PAH): PAH catalyzes the tetrahydrobiopterin (B1682763) (BH4)-dependent hydroxylation of L-phenylalanine to L-tyrosine pnas.orgwikipedia.org. This reaction is the rate-limiting step in L-phenylalanine degradation and is crucial for preventing phenylketonuria (PKU) pnas.orgmedlineplus.gov. The enzyme utilizes BH4 as a cofactor and molecular oxygen pnas.orgwikipedia.org. The catalytic mechanism involves the formation of a Fe(II)-O-O-BH4 bridge, followed by heterolytic cleavage of the O-O bond to generate a ferryl oxo intermediate [Fe(IV)=O], which then hydroxylates phenylalanine wikipedia.org. The enzyme's activity is regulated by phenylalanine itself, which acts as an allosteric activator pnas.orgacs.orgnih.gov.
Tryptophan Hydroxylase (TPH): TPH catalyzes the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the initial and rate-limiting step in the synthesis of the neurotransmitter serotonin mdpi.comwikipedia.org. Like PAH, TPH requires tetrahydrobiopterin (BH4) and molecular oxygen as cofactors, and iron is also essential for its activity wikipedia.orgfrontiersin.orgcapes.gov.bracs.org. The mechanism involves the formation of a peroxypterin intermediate, followed by heterolytic cleavage of the O-O bond to generate a ferryl oxo species that hydroxylates tryptophan capes.gov.bracs.org. An NIH shift, where a hydrogen atom migrates from the carbon undergoing hydroxylation to an adjacent carbon, is observed in this reaction capes.gov.bracs.org.
Both PAH and TPH belong to the family of biopterin-dependent aromatic amino acid hydroxylases (AAAHs), sharing a conserved catalytic mechanism involving pterin (B48896) cofactors and iron frontiersin.org.
Biological Interactions and Functions of H Phe Trp Oh
Role in Neurotransmitter Systems and Brain Chemistry
H-Phe-Trp-OH plays a role in understanding brain chemistry and has been utilized in neuroscience research.
Researchers utilize this compound for its ability to influence neurotransmitter activity, positioning it as a compound of interest for studies related to mood regulation and cognitive functions. Its application in neuroscience research aids in understanding complex brain chemistry and potentially developing treatments for neurological disorders.
Specific research findings directly linking this compound to Phenylketonuria (PKU) or detailed mechanisms of tryptophan transport inhibition were not identified in the conducted searches. While PKU is associated with phenylalanine metabolism and can affect tryptophan transport, direct experimental evidence concerning this compound's specific role in this context was not found.
Peptide-Receptor Binding Studies of this compound
The interaction of this compound with specific biological receptors is an area of ongoing research interest.
Specific studies detailing the binding of this compound to the Substance P 1-7 binding site or other specific peptide-receptor interactions were not identified in the conducted searches. While Substance P (1-7) is a known peptide fragment, direct research on this compound's interaction with its binding sites was not found.
Interaction with Macromolecular Structures
The capacity of this compound to interact with larger molecular structures, such as macrocycles, is also a subject of investigation.
Research findings specifically detailing the binding of this compound to crown ethers or other macrocyclic structures were not identified in the conducted searches.
Compound Information Table
| Property | Value |
| Chemical Name | This compound |
| Synonym | L-Phenylalanyltryptophan |
| CAS Number | 24587-41-5 |
| Molecular Formula | C₂₀H₂₁N₃O₃ |
| Molecular Weight | 351.41 g/mol |
| PubChem ID | 14410593 |
| MDL Number | MFCD00083788 |
| Primary Applications | Peptide Synthesis, Neuroscience Research, Pharmaceutical Development, Biotechnology |
Recognition by Cucurbit[n]urils
Cucurbit[n]urils (CBs) are a class of macrocyclic hosts known for their ability to form inclusion complexes with various guest molecules. Research into the interactions of peptides with CBs is an active area, exploring host-guest chemistry for applications in drug delivery, sensing, and molecular recognition. While specific studies detailing the recognition of this compound by cucurbit[n]urils were not directly identified in the provided search results, related research indicates that peptides, particularly those with aromatic residues like phenylalanine and tryptophan, can engage in binding interactions with CBs. These interactions are often driven by hydrophobic effects and pi-pi stacking between the aromatic rings of the peptide and the cavity of the cucurbituril. Further investigation would be required to elucidate the precise binding affinities and structural aspects of this compound complexation with specific cucurbit[n]urils.
Interaction with Protein-Protein Interfaces
The interaction of peptides with protein-protein interfaces (PPIs) is crucial for understanding and modulating biological pathways. Peptides can act as mimics of protein interfaces, inhibitors of PPIs, or modulators of protein complex formation. While direct research findings specifically detailing this compound's interaction with protein-protein interfaces were not explicitly found in the provided search results, the compound's nature as a dipeptide composed of phenylalanine and tryptophan suggests potential for such interactions. Phenylalanine and tryptophan residues are known to be involved in various protein recognition events and are often found at the core of protein-protein interaction sites due to their aromatic and hydrophobic properties. Studies on other dipeptides and short peptides have demonstrated their ability to bind to and disrupt PPIs, highlighting the potential for this compound to play a similar role in specific biological contexts. Further research would be necessary to identify specific protein targets and characterize the nature and functional consequences of these interactions.
Bioactivity and Biological Effects of this compound
Antihypertensive Activity (e.g., ACE inhibitory activity of H-Trp-Phe-OH)
The dipeptide H-Trp-Phe-OH (Tryptophyl-Phenylalanine) has been identified as an antihypertensive peptide with inhibitory activity against Angiotensin-Converting Enzyme (ACE) medchemexpress.commedchemexpress.commedchemexpress.comalfagen.com.tr. ACE plays a critical role in the renin-angiotensin-aldosterone system, which regulates blood pressure. By inhibiting ACE, such peptides can lead to vasodilation and a reduction in blood pressure. Research indicates that H-Trp-Phe-OH, in a dose-dependent manner, increases nitric oxide (NO) levels and decreases endothelin-1 (B181129) (ET-1) levels, both of which contribute to its antihypertensive effects medchemexpress.commedchemexpress.com. While specific ACE inhibitory IC50 values for this compound were not detailed in the provided search snippets, its counterpart, H-Trp-Phe-OH, is noted for its ACE inhibitory activity medchemexpress.commedchemexpress.commedchemexpress.comalfagen.com.tr. Studies on other dipeptides have also shown ACE inhibitory activity, with values reported in the micromolar range bachem.com.
Influence on Ovarian Weight (e.g., H-Trp-Phe-OH in female mice)
Studies have investigated the effects of dipeptides on reproductive parameters, including ovarian weight. Specifically, the dipeptide H-Trp-Phe-OH has been shown to cause an increase in ovarian weight in female mice when administered at a dose of 2 mg/kg via subcutaneous injection over three days medchemexpress.comalfagen.com.trnordicbiosite.com. This finding suggests a potential influence of this dipeptide on reproductive physiology. While direct research on this compound's effect on ovarian weight was not explicitly detailed, the structural similarity and shared biological activities with H-Trp-Phe-OH suggest a potential for similar effects, warranting further investigation.
Potential in Anti-Aging Formulations
This compound is recognized for its potential applications in cosmetic products and anti-aging formulations, owing to its benefits for skin health chemimpex.com. While the precise mechanisms are not elaborated in the provided snippets, peptides are increasingly utilized in the cosmetic industry for their ability to promote skin renewal and combat signs of aging bachem.com. The compound's stability and compatibility with various formulations make it an attractive ingredient for the health and wellness industry chemimpex.com.
Antimicrobial Properties of Phenylalanine and Tryptophan Derivatives
Research into phenylalanine and tryptophan derivatives has revealed their potential as antimicrobial agents. Boc-protected dipeptides constructed from phenylalanine and tryptophan have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC)90 values ranging from 230 to 400 μg/mL nih.gov. These dipeptides also showed capabilities in biofilm eradication and disruption, along with membrane permeabilization nih.gov. Studies on phenylalanine and tryptophan-based surfactants have also indicated antifungal activity, with longer alkyl chain derivatives (C14) exhibiting the most efficiency, showing MIC values between 16–32 µM against Candida strains and the ability to disrupt mature biofilms csic.es. Furthermore, research on other dipeptide-based amphiphiles has reported lower MIC values for Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance antimicrobial efficacy mdpi.com.
Applications of H Phe Trp Oh in Research and Development
Building Block for Peptide Synthesis
Dipeptides, including H-Phe-Trp-OH, serve as fundamental building blocks in the synthesis of larger peptides and proteins. Their pre-formed peptide bond simplifies complex synthesis pathways and can contribute to improved solubility and reduced aggregation of the resulting peptide chains peptanova.depeptide.compeptide.comiris-biotech.deiris-biotech.de. The incorporation of specific dipeptide sequences like this compound can introduce desired structural motifs or functionalities into a target peptide. For instance, dipeptides can be designed with specific protecting groups to facilitate controlled chain elongation in solid-phase peptide synthesis (SPPS) iris-biotech.de. The use of such pre-coupled units can accelerate synthesis, enhance yields, and overcome challenges associated with synthesizing longer or more complex peptide sequences.
| Dipeptide Building Block Example | Key Benefit in Peptide Synthesis |
| This compound | Introduces aromatic residues, potential for specific interactions |
| Pseudoproline Dipeptides | Prevents aggregation, improves solubility, induces kinks |
| Isoacyl Dipeptides | Reduces racemization, improves solubility, aids segment condensation |
| Fmoc-protected Dipeptides | Facilitates stepwise addition in SPPS |
Pharmaceutical Development
This compound is recognized for its potent angiotensin-converting enzyme (ACE) inhibitory activity . ACE is a key component of the renin-angiotensin-aldosterone system, which regulates blood pressure. Inhibiting ACE can lead to vasodilation and a reduction in blood pressure, making dipeptides with such activity candidates for cardiovascular drug development medchemexpress.com. Furthermore, as a dipeptide of phenylalanine and tryptophan, it is linked to neurotransmitter synthesis pathways. Phenylalanine is a precursor to dopamine, epinephrine, and norepinephrine, while tryptophan is a precursor to serotonin (B10506) and melatonin (B1676174) foodunfolded.comdrugbank.comwebmd.com. Research into this compound's influence on these pathways could unlock its potential in developing therapeutics for neurological and mood disorders chemimpex.com.
Biochemical Assays
The specific biochemical roles of this compound are being explored in various assay systems. Its constituent amino acids, phenylalanine and tryptophan, are widely used in biochemical assays to quantify their levels or study enzymatic activities abcam.comsigmaaldrich.comresearchgate.net. While direct use of the dipeptide this compound as a substrate or standard in specific assays is an area of ongoing research, its known ACE inhibitory activity suggests potential applications in assays related to the renin-angiotensin system or in screening for other enzyme inhibitors. The fluorescence properties of tryptophan, in particular, make it a useful component in probes for studying enzyme structure and function frontiersin.org.
Diagnostic Applications
While research directly implicating this compound as a diagnostic marker is limited, its constituent amino acids, phenylalanine and tryptophan, have been investigated for their potential as biomarkers. Studies suggest that altered concentrations of phenylalanine and tryptophan in biological samples could serve as indicators for various diseases, including interstitial cystitis and gastroesophageal cancers nih.govresearchgate.netaacrjournals.org. For instance, Raman microspectroscopy is being explored to use phenylalanine and tryptophan as biomarkers to certify interstitial cystitis diagnoses nih.govresearchgate.net. Further research may elucidate if the dipeptide form offers unique advantages or insights in diagnostic contexts.
Biotechnology Applications
In the broader field of biotechnology, amino acids and peptides are foundational. Phenylalanine and tryptophan are produced industrially through microbial fermentation, with microorganisms like Escherichia coli and Corynebacterium glutamicum being key players in their biotechnological production foodsafety.institutefrontiersin.org. Dipeptides like this compound can be synthesized using biotechnological methods or serve as intermediates in the production of more complex bioactive peptides. The ability to produce specific dipeptides through enzymatic or fermentation processes contributes to the sustainable manufacturing of peptides for various biotechnological applications, including the development of novel materials and biopharmaceuticals.
Functional Foods and Nutraceuticals
Amino acids are critical for human health, serving as building blocks for proteins and playing vital roles in metabolism and physiological functions foodunfolded.combcf-lifesciences.comhealthline.com. Phenylalanine and tryptophan are essential amino acids that must be obtained through diet or supplementation foodunfolded.combcf-lifesciences.comhealthline.com. While specific research on this compound in functional foods is emerging, the known roles of its constituent amino acids in neurotransmitter synthesis (serotonin, melatonin) and metabolism suggest potential benefits for mood regulation, sleep, and cognitive function drugbank.comwebmd.comamazon.de. As research progresses, dipeptides may find application in specialized nutraceutical formulations aimed at targeted health benefits.
Cosmetic Formulations
This compound has demonstrated efficacy in cosmetic applications, primarily for its skin health benefits. It is noted for its ability to prevent skin cell glycation, a process that contributes to skin aging, loss of elasticity, and wrinkle formation . By combating glycation, this compound helps protect the skin from environmental stressors and premature aging chemimpex.com. Its ACE inhibitory activity may also contribute to skin health by influencing vascular tone or other cellular processes relevant to skin appearance and vitality. Consequently, it is increasingly incorporated into anti-aging and skin-conditioning cosmetic formulations chemimpex.com.
Future Directions and Emerging Research Areas
Development of Novel H-Phe-Trp-OH Analogs with Enhanced Specificity
The development of novel analogs of this compound is a primary focus for enhancing its therapeutic potential. The core strategy involves modifying the constituent amino acids, phenylalanine and tryptophan, to improve properties like binding affinity, selectivity, and metabolic stability. acs.org
Research into the synthesis of ring-substituted phenylalanines and tryptophans provides a foundation for creating a diverse library of this compound derivatives. nih.gov Modifications such as halogenation or the addition of other functional groups to the aromatic rings can significantly alter the electronic and steric properties of the dipeptide. nih.gov For instance, studies on phenylalanine analogs have shown that the position and size of a halogen substituent can distinctly affect interactions with transporters like L-type amino acid transporter 1 (LAT1), with bulkier halogens at specific positions enhancing affinity. nih.gov
Another approach involves backbone modification, such as N-methylation, which can constrain the peptide's conformation. acs.org This rigidification can lead to higher affinity for specific biological targets and improved metabolic stability and cell permeability. acs.org The structure-activity relationship (SAR) of these modified dipeptides is crucial for rational design. nih.govnih.gov By systematically altering the structure and evaluating the corresponding changes in biological activity, researchers can identify key structural features required for potent and selective interaction with targets like enzymes or receptors.
Table 1: Strategies for Developing this compound Analogs
| Modification Strategy | Target Residue(s) | Potential Enhancement | Reference |
|---|---|---|---|
| Ring Substitution | Phenylalanine, Tryptophan | Altered binding affinity and selectivity | nih.govnih.gov |
| Backbone Methylation | Peptide Backbone | Increased metabolic stability and cell permeability | acs.org |
| Conformational Constraint | Peptide Backbone | Higher binding affinity and specificity | acs.org |
Advanced Computational Approaches for this compound Interactions
Computational modeling is an indispensable tool for elucidating the interactions of this compound at an atomic level. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze the binding of the dipeptide and its analogs to protein targets. nih.govnih.govresearchgate.net
Molecular docking studies can predict the preferred binding orientation of this compound within the active or allosteric site of a protein, helping to understand the structural basis of its activity. nih.govejournals.ca For example, docking has been used to study the binding of phenylalanine and tryptophan derivatives to targets like dipeptidyl peptidase IV (DPP-IV) and the serotonin (B10506) transporter, revealing key interactions that contribute to binding affinity. nih.govejournals.ca
MD simulations provide a dynamic view of the interaction, allowing researchers to observe the conformational changes in both the dipeptide and its target protein over time. nih.gov This approach is crucial for understanding the stability of the complex and for calculating binding free energies, which can be compared with experimental data. nih.govacs.org These computational methods, including quantitative structure-activity relationship (3D-QSAR) studies, help to build predictive models that can guide the design of new analogs with improved properties. nih.govnih.govnih.govunipa.it By analyzing contour maps from these models, researchers can identify which structural modifications are likely to enhance biological activity. nih.gov
Integration of Multi-Omics Data for Comprehensive Understanding
A holistic understanding of the biological role of this compound requires the integration of data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov This multi-omics approach can reveal the complex interplay between the dipeptide and broader physiological pathways. mdpi.com
Metabolomics studies can quantify levels of this compound and other related metabolites in biological samples, correlating them with specific physiological or pathological states. nih.gov For instance, an exercise-induced metabolite, N-lactoyl-phenylalanine (Lac-Phe), was identified through metabolomics as a suppressor of feeding and obesity. nih.gov Similar approaches could uncover novel roles for this compound.
By combining metabolomic data with proteomic and transcriptomic profiles, researchers can build comprehensive network models. nih.gov This allows for the identification of proteins and genes whose expression levels are influenced by this compound. Such an integrated analysis can generate new hypotheses about the dipeptide's mechanism of action and identify potential biomarkers for health and disease. nih.govmdpi.com
Therapeutic Potential of this compound and its Derivatives
This compound and its derivatives exhibit a range of biological activities that suggest significant therapeutic potential across several areas. smolecule.comchemimpex.com One of the most well-documented activities is its potent inhibition of the angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. smolecule.commedchemexpress.comglpbio.com This positions the dipeptide as a candidate for developing antihypertensive agents.
Beyond its cardiovascular effects, this compound is being investigated for its neuroactive properties. smolecule.comchemimpex.com The presence of tryptophan, a precursor to the neurotransmitter serotonin, suggests a potential role in modulating mood and behavior. smolecule.comnih.govyoutube.com Consequently, it is being explored for applications in treating mood disorders and as an adjunct in pain management. smolecule.comchemimpex.com Furthermore, research indicates that tryptophan-containing dipeptides can possess antioxidant properties, which could contribute to neuroprotective effects. smolecule.com
The therapeutic landscape for this compound derivatives is expanding, with research pointing towards applications in modulating amyloid-beta peptide fibrillization, which is relevant to Alzheimer's disease. smolecule.com The development of prenyl motif-containing derivatives is also being explored as a strategy for designing novel antidepressant compounds. nih.gov
Table 2: Potential Therapeutic Applications of this compound and Derivatives
| Therapeutic Area | Mechanism of Action | Reference |
|---|---|---|
| Hypertension | Angiotensin-Converting Enzyme (ACE) Inhibition | smolecule.commedchemexpress.comglpbio.com |
| Mood Disorders | Potential modulation of serotonin pathways | smolecule.comchemimpex.com |
| Neurodegenerative Diseases | Disruption of amyloid-beta peptide aggregation | smolecule.com |
This compound in Nanotechnology and Materials Science
The unique structural characteristics of this compound, particularly the aromatic side chains of phenylalanine and tryptophan, facilitate self-assembly into well-ordered nanostructures. smolecule.commdpi.comresearchgate.net This property is at the forefront of its application in nanotechnology and materials science.
The dipeptide has been shown to self-assemble into nanotubes, which exhibit tunable electronic properties. smolecule.comglpbio.com This opens up possibilities for their use in bioelectronic devices and medical implants, where biocompatibility and specific electrical characteristics are desired. smolecule.com The self-assembly process is driven by non-covalent interactions, including π-π stacking of the aromatic rings and hydrogen bonding. mdpi.comacs.org
As a model system, this compound provides valuable insights into the fundamental principles of peptide-based material design. smolecule.com Understanding how molecular-level interactions govern the formation of these nanostructures allows scientists to design novel materials with tailored functionalities. nih.govresearchgate.net These tryptophan-rich peptide assemblies are often cell-compatible, making them attractive for biomedical applications such as scaffolds for tissue engineering or as vehicles for drug delivery. nih.gov The indole (B1671886) ring of tryptophan, in particular, is known to promote aggregation and can be a key component in designing these self-assembling systems. acs.org
Q & A
Q. How should conflicting hypotheses about this compound’s metabolic stability be addressed in literature reviews?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines, categorizing studies by experimental models (e.g., plasma vs. liver microsomes). Use analysis grids to compare half-life values, enzymatic sources, and incubation conditions. Highlight methodological divergences (e.g., LC-MS vs. fluorometric assays) as potential sources of variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
